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molecular formula C8H7ClO3 B8775155 4'-Chloro-2,2-dihydroxyacetophenone

4'-Chloro-2,2-dihydroxyacetophenone

Cat. No. B8775155
M. Wt: 186.59 g/mol
InChI Key: PNGIKVGACZYRGZ-UHFFFAOYSA-N
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Patent
US07504411B2

Procedure details

A solution of 4′-chloro-2-bromoacetophenone (25.0 g, 107 mmol), water (1.92 mL, 107 mmol) and 47% hydrobromic acid (0.20 mL) in dimethylsulfoxide (160 mL) was stirred at 80° C. for 5 h. After the reaction mixture was poured into water, the precipitate was filtered, washed with diethylether and dried, affording 4′-chloro-2,2-dihydroxyacetophenone (14.0 g, 70%). 1H NMR (300 MHz, CDCl3), δ 5.92(1H, s), 7.45-7.52(2H, m), 8.05-8.20(2H, m).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH2:9]Br)=[CH:4][CH:3]=1.[OH2:12].Br.CS(C)=[O:16]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH:9]([OH:16])[OH:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CBr)=O
Name
Quantity
1.92 mL
Type
reactant
Smiles
O
Name
Quantity
0.2 mL
Type
reactant
Smiles
Br
Name
Quantity
160 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with diethylether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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